molecular formula C9H6F4O B13559596 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one

Cat. No.: B13559596
M. Wt: 206.14 g/mol
InChI Key: NYMXDAICKMNYTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 2-fluoro-3-methylphenyl ring. The compound’s fluorine and methyl substituents influence its electronic and steric properties, making it a candidate for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H6F4O/c1-5-3-2-4-6(7(5)10)8(14)9(11,12)13/h2-4H,1H3

InChI Key

NYMXDAICKMNYTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one typically involves the reaction of 2-fluoro-3-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(2-fluoro-3-methylphenyl)ethanol.

    Substitution: Formation of various halogenated derivatives depending on the substituent used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s reactivity and stability are modulated by the electron-withdrawing trifluoroacetyl group and substituents on the aromatic ring. Key comparisons include:

Compound Substituents Electronic Effects
Target compound 2-Fluoro, 3-methylphenyl - Fluorine (inductive -I effect) enhances electrophilicity.
- Methyl (+I effect) provides steric bulk.
2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-one 3-Fluorophenyl Strong -I effect from fluorine at meta position; less steric hindrance.
2,2,2-Trifluoro-1-(2-hydroxy-3-nitrophenyl)ethan-1-one 2-Hydroxy, 3-nitrophenyl -NO₂ (-I, -M) and -OH (+M) create polarized reactivity. Low yield (13%) due to competing reactions.
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one Furan-2-yl Heteroaromatic ring with conjugated π-system; lower boiling point (144°C).

Physical Properties

Fluorination and ring substitution significantly alter physical properties:

Compound Molecular Weight Boiling Point (°C) State Synthesis Yield
Target compound (analog 1p ) 206.16 (calc.) 80–81 (12 Torr) Yellow liquid 21%
2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one 209.15 N/A Solid N/A
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-one 182.14 178.7 (predicted) Liquid N/A
2,2,2-Trifluoro-1-(1-methylindol-3-yl)ethan-1-one 241.20 N/A Solid (CAS 318-54-7) Literature methods

Key Research Findings

Synthetic Efficiency: The Fries rearrangement (used for analog 1p) is less efficient for nitro-substituted derivatives (13% yield) due to side reactions, whereas non-polar substituents (e.g., methyl) improve yields .

Spectroscopic Data : ¹H NMR of 2,2,2-trifluoro-1-(p-tolyl)ethan-1-one derivatives shows aromatic proton shifts at δ 7.30–7.49 ppm, influenced by substituent electronic effects .

Safety Profiles : Fluorinated ketones often require specific storage conditions (e.g., 4°C for oxan-4-yl derivatives) and carry warnings for irritancy .

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